molecular formula C19H24N6OS B3799945 1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea

1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B3799945
M. Wt: 384.5 g/mol
InChI Key: ZKWCFGMDEYAQEM-UHFFFAOYSA-N
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Description

1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a urea moiety

Properties

IUPAC Name

1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-5-19(2,3)16-23-24-17(27-16)21-18(26)25(4)12-14-11-20-22-15(14)13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3,(H,20,22)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWCFGMDEYAQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring through the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The final step involves the coupling of the thiadiazole and pyrazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea: shares structural similarities with other thiadiazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea
Reactant of Route 2
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1-methyl-3-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]urea

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